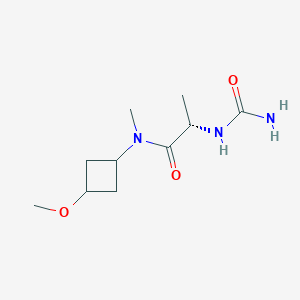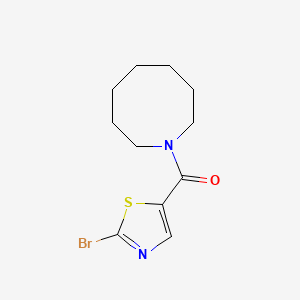![molecular formula C15H23N3O3S B6963698 N-[[1-(4-ethylpyridine-2-carbonyl)piperidin-3-yl]methyl]methanesulfonamide](/img/structure/B6963698.png)
N-[[1-(4-ethylpyridine-2-carbonyl)piperidin-3-yl]methyl]methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[[1-(4-ethylpyridine-2-carbonyl)piperidin-3-yl]methyl]methanesulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring, a pyridine moiety, and a methanesulfonamide group, which contribute to its diverse reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[1-(4-ethylpyridine-2-carbonyl)piperidin-3-yl]methyl]methanesulfonamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring is synthesized through cyclization reactions.
Introduction of the Pyridine Moiety: The pyridine ring is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling methods such as Suzuki or Heck reactions.
Attachment of the Methanesulfonamide Group:
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-[[1-(4-ethylpyridine-2-carbonyl)piperidin-3-yl]methyl]methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing existing ones.
Scientific Research Applications
N-[[1-(4-ethylpyridine-2-carbonyl)piperidin-3-yl]methyl]methanesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-[[1-(4-ethylpyridine-2-carbonyl)piperidin-3-yl]methyl]methanesulfonamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.
Comparison with Similar Compounds
Similar Compounds
- N-[[1-(4-methylpyridine-2-carbonyl)piperidin-3-yl]methyl]methanesulfonamide
- N-[[1-(4-ethylpyridine-2-carbonyl)piperidin-3-yl]methyl]ethanesulfonamide
Uniqueness
N-[[1-(4-ethylpyridine-2-carbonyl)piperidin-3-yl]methyl]methanesulfonamide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and potential biological activity. Compared to similar compounds, it may exhibit distinct pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for further research and development.
Properties
IUPAC Name |
N-[[1-(4-ethylpyridine-2-carbonyl)piperidin-3-yl]methyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O3S/c1-3-12-6-7-16-14(9-12)15(19)18-8-4-5-13(11-18)10-17-22(2,20)21/h6-7,9,13,17H,3-5,8,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHXAELGHVRCYSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NC=C1)C(=O)N2CCCC(C2)CNS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-[2-[2,2-Difluoroethyl(methyl)amino]acetyl]piperazin-1-yl]-3-methylbutanenitrile](/img/structure/B6963638.png)
![1-(2-azabicyclo[4.1.0]heptan-2-yl)-2-(3,5-dimethyl-1H-pyrazol-4-yl)ethanone](/img/structure/B6963640.png)
![4-[[(2S)-1-amino-3,3-dimethyl-1-oxobutan-2-yl]sulfamoyl]-N,N,1-trimethylpyrrole-2-carboxamide](/img/structure/B6963652.png)
![2-methoxy-2-methyl-N-[[1-(2,2,2-trifluoroethyl)imidazol-2-yl]methyl]propanamide](/img/structure/B6963655.png)
![5-methyl-2-[1-[3-(6-methyl-1H-benzimidazol-2-yl)piperidin-1-yl]ethyl]-1,3-oxazole](/img/structure/B6963670.png)
![1,3-dimethyl-N-[1-(2-methyl-1,3-thiazol-4-yl)ethyl]-2-oxobenzimidazole-5-sulfonamide](/img/structure/B6963673.png)
![N-[2-(4-tert-butylphenyl)sulfonylethyl]pyrrolidine-1-sulfonamide](/img/structure/B6963676.png)
![N-[3-(4-acetylpiperazin-1-yl)-3-oxopropyl]-4-chloro-1H-pyrrole-2-carboxamide](/img/structure/B6963680.png)
![N-cycloheptyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B6963681.png)
![1-[4-(5-Fluoropyridin-2-yl)piperazin-1-yl]-2-imidazo[2,1-b][1,3]thiazol-6-ylethanone](/img/structure/B6963686.png)
![1-[5-[4-(5-Fluoropyridin-2-yl)piperazine-1-carbonyl]thiophen-2-yl]ethanone](/img/structure/B6963689.png)
![N-[1-(3-methoxyphenyl)cyclopropyl]-2-morpholin-4-ylacetamide](/img/structure/B6963695.png)
